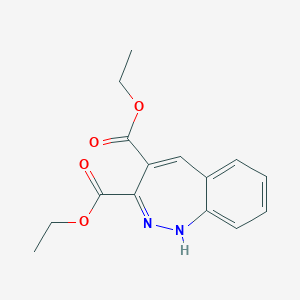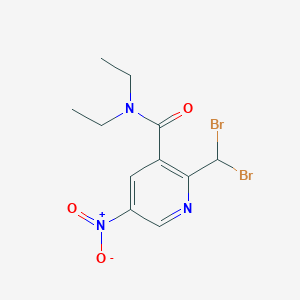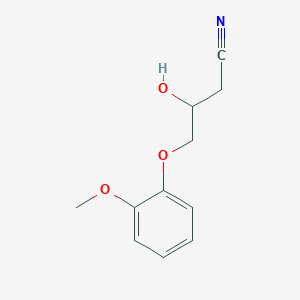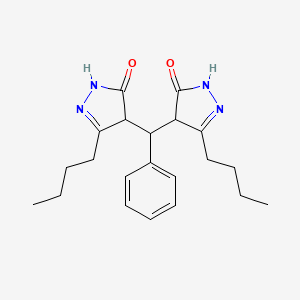
4,4'-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step reaction process. One common method involves the reaction of 5-butyl-2,4-dihydro-3H-pyrazol-3-one with benzaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while reduction can produce reduced pyrazolone compounds with altered functional groups.
科学的研究の応用
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as p53-mediated apoptosis.
類似化合物との比較
Similar Compounds
- 4,4’-(Phenylmethylene)bis(2-methoxy-4,1-phenylene)bis(2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one)
- 4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific butyl substitution, which may confer distinct biological and chemical properties compared to other pyrazolone derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
特性
CAS番号 |
60807-61-6 |
|---|---|
分子式 |
C21H28N4O2 |
分子量 |
368.5 g/mol |
IUPAC名 |
3-butyl-4-[(3-butyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C21H28N4O2/c1-3-5-12-15-18(20(26)24-22-15)17(14-10-8-7-9-11-14)19-16(13-6-4-2)23-25-21(19)27/h7-11,17-19H,3-6,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
MCSXCWSUYTWCEX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NNC(=O)C1C(C2C(=NNC2=O)CCCC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


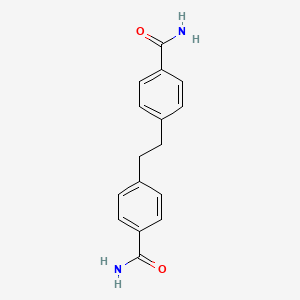
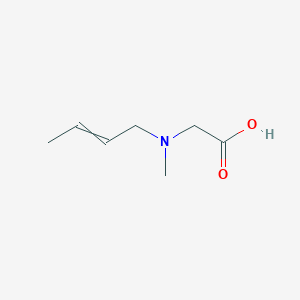
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
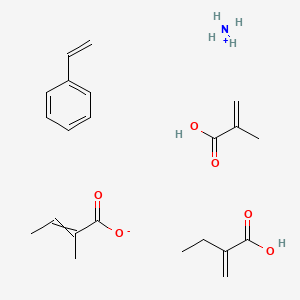
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
